

Spectroscopic data for 2,3,4-Trichlorotoluene

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Compound of Interest

Compound Name: 2,3,4-Trichlorotoluene

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An In-depth Technical Guide to the Spectroscopic Characterization of **2,3,4-Trichlorotoluene**

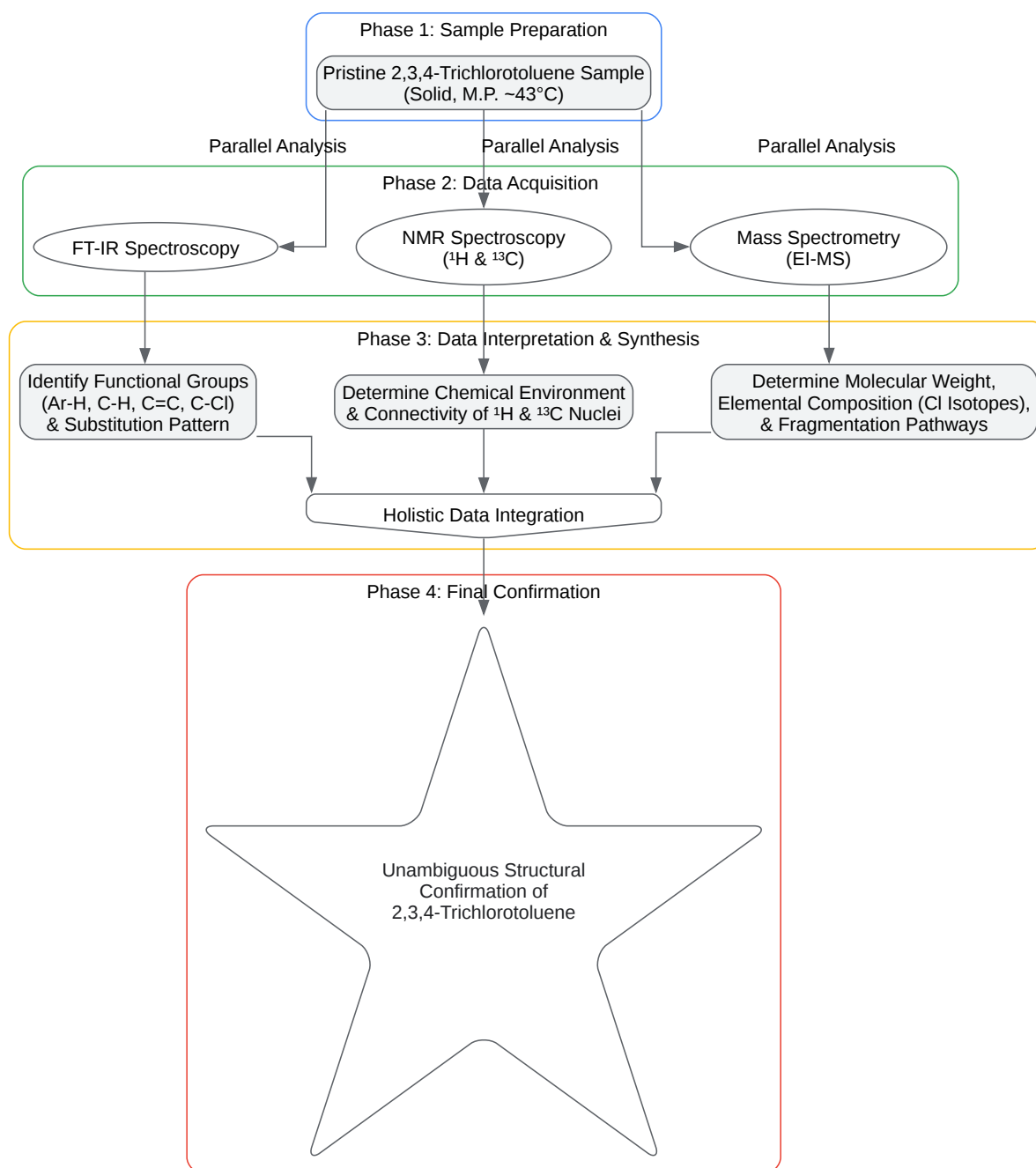
Introduction

2,3,4-Trichlorotoluene (systematic name: 1,2,3-trichloro-4-methylbenzene) is an organochlorine compound belonging to the family of chlorinated aromatic hydrocarbons.^[1] With the molecular formula $C_7H_5Cl_3$, it is one of six constitutional isomers of trichlorotoluene, each distinguished by the substitution pattern of the three chlorine atoms on the toluene ring.^[1] At standard conditions, it exists as a white to off-white solid with a melting point of approximately 42.9°C and a boiling point of 249.3°C.^{[1][2]}

The precise identification of **2,3,4-Trichlorotoluene** is critical in chemical synthesis, environmental monitoring, and toxicological studies, primarily to differentiate it from its isomers which may exhibit different chemical reactivities and biological activities. Spectroscopic techniques provide an unambiguous fingerprint of the molecule's structure. This guide offers a comprehensive overview of the expected Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for **2,3,4-Trichlorotoluene**, grounded in fundamental principles and established analytical protocols.

Comprehensive Analytical Workflow

A multi-technique spectroscopic approach is essential for the unequivocal structural elucidation of **2,3,4-Trichlorotoluene**. Each technique provides complementary information, which, when combined, confirms the molecular structure, connectivity, and functional groups present. The logical flow of analysis is depicted below.



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Caption: Comprehensive workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: The Vibrational Fingerprint

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule.^[3] For **2,3,4-trichlorotoluene**, IR is invaluable for rapidly confirming the presence of key functional groups: the aromatic ring, the aliphatic methyl group, and the carbon-chlorine bonds. The region between 900-675 cm^{-1} , known as the out-of-plane (OOP) bending region, is particularly sensitive to the substitution pattern on the benzene ring, providing crucial evidence to distinguish it from other trichlorotoluene isomers.^{[4][5]}

Experimental Protocol: Solid-State Analysis

Given that **2,3,4-trichlorotoluene** is a solid at room temperature, the potassium bromide (KBr) pellet method is a standard and effective technique for obtaining a high-quality spectrum.

- **Preparation:** Dry a small amount of spectroscopic grade KBr in an oven to remove any residual moisture, as water shows a strong, broad IR absorption that can obscure parts of the spectrum.
- **Mixing:** Add approximately 1-2 mg of the **2,3,4-trichlorotoluene** sample to 100-200 mg of the dried KBr in an agate mortar.
- **Grinding:** Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. This ensures the sample is evenly dispersed and minimizes light scattering.
- **Pressing:** Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. The transparency is indicative of a well-prepared sample.
- **Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by averaging 16 or 32 scans to improve the signal-to-noise ratio.^[6]

Data Interpretation and Expected Absorptions

The IR spectrum of **2,3,4-trichlorotoluene** is predicted to exhibit several characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale & Comments
3100-3000	Aromatic C-H Stretch	Weak-Medium	Characteristic of C-H bonds on an sp ² -hybridized carbon of a benzene ring.[4][5]
< 3000 (e.g., 2920-2980)	Aliphatic C-H Stretch	Weak-Medium	Arises from the C-H bonds of the methyl (-CH ₃) group.
1600-1450	Aromatic C=C In-Ring Stretch	Medium	A series of peaks confirming the presence of the aromatic ring.[7][8]
900-800	Aromatic C-H Out-of-Plane (OOP) Bend	Strong	The position of this strong band is highly diagnostic of the ring substitution pattern.[4][5] For the 1,2,3,4-tetrasubstituted pattern, a distinct absorption in this region is expected.
800-600	C-Cl Stretch	Strong	Strong absorptions due to the stretching vibrations of the three carbon-chlorine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Expertise & Experience: Mapping the Atomic Connectivity

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environment and connectivity of magnetically active nuclei, primarily ^1H (protons) and ^{13}C .^[9] For **2,3,4-trichlorotoluene**, ^1H NMR will confirm the number and relative positions of the aromatic and methyl protons, while ^{13}C NMR will identify all unique carbon atoms in the molecule.

Experimental Protocol: Solution-State Analysis

- **Solvent Selection:** Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl_3) is an excellent first choice due to its good solubilizing power and the single residual solvent peak at $\delta \sim 7.26$ ppm, which typically does not interfere with the aromatic signals of the analyte.
- **Sample Preparation:** Accurately weigh and dissolve 5-10 mg of **2,3,4-trichlorotoluene** in approximately 0.6-0.7 mL of CDCl_3 in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at δ 0.00 ppm, allowing for accurate calibration of the chemical shift axis.
- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire the ^1H spectrum, followed by the broadband proton-decoupled ^{13}C spectrum. Standard acquisition parameters are typically sufficient.

Data Interpretation and Expected Spectra

The ^1H NMR spectrum is expected to be simple and highly informative, showing signals for two distinct types of protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Comments
~ 7.4-7.2	Doublet	1H	H-5	This proton is ortho to a chlorine atom and meta to the methyl group. It will be split by the adjacent H-6 proton. Electron-withdrawing effects from the chlorine atoms will shift it downfield. [9]
~ 7.1-6.9	Doublet	1H	H-6	This proton is ortho to the methyl group. It is coupled to H-5, resulting in a doublet. The coupling constant (J) should be identical to that of the H-5 doublet (typically 7-10 Hz for ortho coupling). [10]
~ 2.4-2.2	Singlet	3H	-CH ₃	The three methyl protons are equivalent and are not coupled to other protons,

resulting in a
sharp singlet.[11]

Due to the lack of symmetry, all seven carbon atoms in **2,3,4-trichlorotoluene** are chemically unique and should produce seven distinct signals in the broadband decoupled spectrum.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale & Comments
140-130	C1, C2, C3, C4	The four quaternary carbons of the aromatic ring. Signals for carbons bonded to chlorine (C2, C3, C4) will be significantly influenced. Quaternary carbons typically show weaker signals.[12]
130-125	C5, C6	The two proton-bearing (CH) carbons of the aromatic ring. Their shifts fall within the typical range for aromatic carbons.[9][11]
< 25	-CH ₃	The aliphatic carbon of the methyl group, appearing significantly upfield from the aromatic carbons.

Caption: Correlation of molecular structure to key spectral data.

Mass Spectrometry (MS)

Expertise & Experience: Deciphering the Molecular Weight and Formula

Mass spectrometry is a destructive technique that ionizes a sample and separates the resulting ions based on their mass-to-charge (m/z) ratio.[13] Its primary utility here is twofold: first, to determine the exact molecular weight, and second, to confirm the presence of three chlorine atoms through their characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), in an approximate 3:1 ratio.[14] This natural distribution creates a unique, predictable cluster of peaks for any chlorine-containing ion.

Experimental Protocol: Electron Ionization

Electron Ionization (EI) is a standard hard ionization technique that provides reproducible fragmentation patterns useful for library matching and structural elucidation.

- **Sample Introduction:** Introduce a small amount of the solid sample into the mass spectrometer's ion source, either via a direct insertion probe or by using a Gas

Chromatography (GC) inlet for sample purification and introduction.^[15]

- **Ionization:** Bombard the vaporized sample with a high-energy electron beam (standardized at 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic daughter ions.
- **Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio, generating the mass spectrum.

Data Interpretation and Expected Fragmentation

The molecular weight of $C_7H_5^{35}Cl_3$ is 194.95, meaning the nominal molecular ion peak will appear at m/z 194.

The most diagnostic feature will be the cluster of peaks for the molecular ion, resulting from the different combinations of ^{35}Cl and ^{37}Cl isotopes.

m/z	Isotopic Composition	Predicted Relative Intensity	Rationale & Comments
194	$C_7H_5(^{35}Cl)_3$	100	The most abundant combination (M^+ peak).
196	$C_7H_5(^{35}Cl)_2(^{37}Cl)$	~98	The $[M+2]^+$ peak, nearly as intense as the M^+ peak.
198	$C_7H_5(^{35}Cl)(^{37}Cl)_2$	~32	The $[M+4]^+$ peak.
200	$C_7H_5(^{37}Cl)_3$	~3.5	The $[M+6]^+$ peak, with low but observable intensity.

This 100:98:32:3.5 pattern is an unmistakable signature for a molecule containing three chlorine atoms.^[16]

The EI spectrum will also show several fragment ions resulting from the breakdown of the molecular ion.

Predicted m/z	Fragment Ion	Rationale & Comments
159	$[M-Cl]^+$	Loss of a chlorine radical. This fragment will still contain two chlorine atoms and will exhibit its own isotopic cluster (M' , $M'+2$, $M'+4$) with an approximate ratio of 100:65:10.
124	$[M-2Cl]^+$	Loss of a second chlorine atom.
123	$[M-HCl-Cl]^+$	Subsequent loss of HCl from the $[M-Cl]^+$ fragment.
91	$[C_7H_7]^+$	The tropylium ion, a common and stable fragment in the mass spectra of toluene derivatives, though its formation may be less favorable here due to chlorination.

Conclusion

The combination of IR, NMR, and MS provides a powerful and self-validating system for the structural confirmation of **2,3,4-Trichlorotoluene**. IR spectroscopy confirms the key functional moieties and aromatic substitution. 1H and ^{13}C NMR spectroscopy precisely map the atomic framework and establish the connectivity of the methyl group and the two remaining aromatic protons. Finally, mass spectrometry confirms the molecular weight and, most critically, provides definitive evidence for the presence of three chlorine atoms through its unique isotopic signature. Together, these data points create a unique spectroscopic fingerprint that allows for the confident and unambiguous identification of **2,3,4-Trichlorotoluene**, distinguishing it from all other isomers and related compounds.

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